Palosuran hydrochloride
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Overview
Description
Preparation Methods
The synthesis of ACT-058362 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial production methods for ACT-058362 hydrochloride are designed to optimize yield and purity. These methods often involve the use of high-pressure liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
ACT-058362 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ACT-058362 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the urotensin II receptor and its role in various physiological processes.
Biology: Employed in cell-based assays to investigate the effects of urotensin II receptor antagonism on cellular functions.
Industry: Utilized in the development of new drugs targeting the urotensin II receptor.
Mechanism of Action
ACT-058362 hydrochloride exerts its effects by selectively binding to and antagonizing the urotensin II receptor. This receptor is a G-protein coupled receptor that plays a role in various physiological processes, including vasoconstriction and regulation of blood flow. By blocking the binding of urotensin II to its receptor, ACT-058362 hydrochloride inhibits downstream signaling pathways, leading to reduced vasoconstriction and improved blood flow .
Comparison with Similar Compounds
ACT-058362 hydrochloride is unique in its high selectivity and potency for the urotensin II receptor. Similar compounds include:
SB-710411: Another urotensin II receptor antagonist, but with lower potency compared to ACT-058362 hydrochloride.
GSK1440115: A selective urotensin II receptor antagonist with similar applications but different pharmacokinetic properties.
These compounds share a common mechanism of action but differ in their selectivity, potency, and pharmacokinetic profiles, making ACT-058362 hydrochloride a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2.ClH/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20;/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRLVUHHXKVQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.